Lipophilicity Profile: Lower logP than AEBSF for Improved Aqueous Compatibility
The target compound exhibits a computed XLogP3 value of 1.1 [1]. This is substantially lower than the closely related serine protease inhibitor AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride), which has a computed XLogP3 of 1.7 [2]. The reduced lipophilicity suggests improved aqueous solubility and potentially a different pharmacokinetic profile, which is a key consideration for designing covalent probes and inhibitors.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | AEBSF (PubChem CID 1701): 1.7 |
| Quantified Difference | Δ = 0.6 (lower for target compound) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18/2021.05.07) |
Why This Matters
This quantitative difference in lipophilicity allows researchers to select a sulfonyl fluoride with more favorable aqueous solubility for biological assays, avoiding the higher lipophilicity and potential aggregation issues associated with AEBSF.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 122164176, 4-Amino-2-fluorobenzene-1-sulfonyl fluoride. Retrieved April 23, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 1701, 4-(2-Aminoethyl)benzenesulfonyl fluoride. Retrieved April 23, 2026. View Source
